molecular formula C13H13NO B7974524 6-(3-Ethylphenyl)pyridin-3-ol

6-(3-Ethylphenyl)pyridin-3-ol

Cat. No.: B7974524
M. Wt: 199.25 g/mol
InChI Key: AKCCMZDOUFGXFP-UHFFFAOYSA-N
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Description

6-(3-Ethylphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a 3-ethylphenyl group and a hydroxyl group at the third position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethylphenyl)pyridin-3-ol can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(3-Ethylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-(3-Ethylphenyl)pyridin-3-one.

    Reduction: 6-(3-Ethylphenyl)pyridin-3-amine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

6-(3-Ethylphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Ethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methylphenyl)pyridin-3-ol: Similar structure with a methyl group instead of an ethyl group.

    6-(3-Phenyl)pyridin-3-ol: Lacks the ethyl substituent on the phenyl ring.

    6-(3-Isopropylphenyl)pyridin-3-ol: Contains an isopropyl group instead of an ethyl group.

Uniqueness

6-(3-Ethylphenyl)pyridin-3-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes .

Properties

IUPAC Name

6-(3-ethylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-10-4-3-5-11(8-10)13-7-6-12(15)9-14-13/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCCMZDOUFGXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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